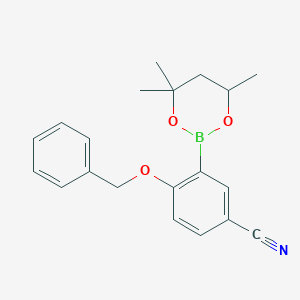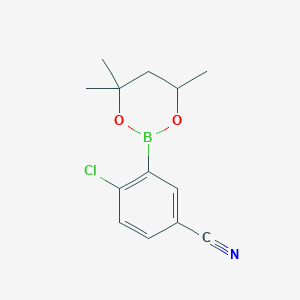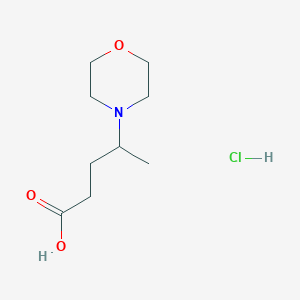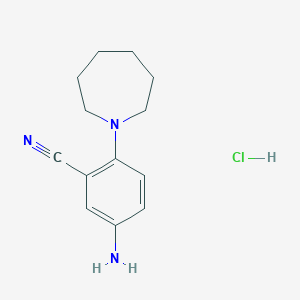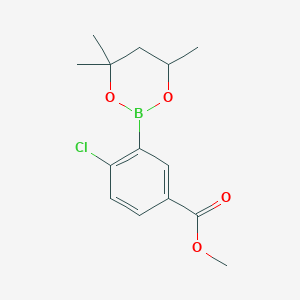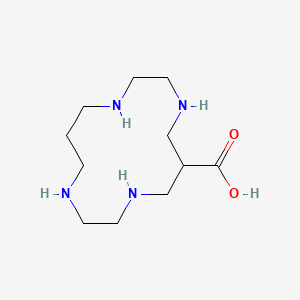
C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O
Descripción general
Descripción
C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O, also known as 1,4,8,11-tetraazacyclotetradecane-6-carboxylic acid, is a precursor of bifunctional cyclam . It is sold as a 4HCl salt and appears as a white powder .
Molecular Structure Analysis
The molecular weight of C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O is 390.18 . Its molecular formula is C11H24N4O2,4HCl .Physical And Chemical Properties Analysis
C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O is a white powder . Its molecular weight is 390.18 and its molecular formula is C11H24N4O2,4HCl .Aplicaciones Científicas De Investigación
Catalysis
Cyclam, known for its potent chelation properties, is explored for diverse applications through selective N-functionalization, offering versatile ligands for catalysis . The C-functionalization of cyclam via Copper (I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) has been extended to bifunctional chelators of interest .
Medical Research
Cyclam is used in medical research due to its potent chelation properties . The C-functionalization of cyclam has been extended to bifunctional chelators of interest, which have high application potential in medical research .
Materials Science
Cyclam is also used in materials science . The C-functionalization of cyclam provides compounds with a wide range of functionalities, which can be used in various fields of materials science .
Gene Delivery Applications
The methodology of C-functionalization of cyclam has been extended to Trehalose-based Siamese twin amphiphiles, enabling efficient gene delivery applications .
Antibacterial Activity
Cyclam derivatives and their metal complexes have revealed antimicrobial properties . In particular, the trans-disubstituted cyclam salt [H4{H2(4-CF3PhCH2)2Cyclam}]Cl4 was found to be highly active against E. coli and S. aureus .
Antiviral Activity
The bis-cyclam derivative was found to be a highly active and selective HIV inhibitor by interaction with the viral CXCR4 receptor .
Mecanismo De Acción
The interaction of metal cyclams with carboxylate groups is thought to play an important role in their binding to the CXCR4 chemokine receptor and in their anti-HIV activity . Carboxylate groups appear to stabilize the cis-V configuration in solution through Zn(II) coordination and hydrogen bonding .
Propiedades
IUPAC Name |
1,4,8,11-tetrazacyclotetradecane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4O2/c16-11(17)10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10,12-15H,1-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGGYKYEOIJUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCC(CNCCNC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8,11-Tetraazacyclotetradecane-6-carboxylic acid | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)

